6-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Overview
Description
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. This derivative is characterized by the presence of a methyl group at the 6th position and a tetrahydro modification indicating the saturation of four carbon atoms in the carbazole ring system. Carbazoles and their derivatives are of significant interest due to their diverse biological activities and applications in material science.
Synthesis Analysis
The synthesis of carbazole derivatives can be achieved through various methods. One such method is the environmentally benign, water-mediated, microwave-assisted synthesis of 4,6-diaryl-tetrahydrocarbazoles via a domino Fischer indole reaction–intramolecular cyclization sequence . Another approach involves the Vilsmeier-Haack reaction of N-methyl-tetrahydrocarbazole derivatives, which yields multiple compounds through the manipulation of reaction conditions . Additionally, the synthesis of dibenzothiophenes and carbazoles can be performed through tetrafold Heck reactions followed by electrocyclization and dehydrogenation .
Molecular Structure Analysis
The molecular structure of carbazole derivatives can be complex and diverse. For instance, the crystal structure of a related compound, 3-hydroxy methyl 4,6-dimethoxy-9-phenylsulfonyl-carbazole, has been determined, revealing a planar carbazole ring fragment inclined at a significant angle to the phenylsulfonyl group . Similarly, the crystal structures of other tetrahydrocarbazole derivatives have been elucidated, showing variations in the conformation of the pyrido and carbazole rings .
Chemical Reactions Analysis
Carbazole derivatives undergo various chemical reactions that lead to the formation of new compounds. For example, the reaction of methyl oxoacetates with hydroxylamine hydrochloride in alcoholic KOH yields hydroxyimino-tetrahydrocarbazoles, while in acetic acid, it produces methyl isoxazolocarbazole carboxylates . The reactivity of a tricarbonylchromium complex of a tetrahydrocarbazole with organolithium reagents has also been analyzed, demonstrating the formation of endo/exo tricarbonylchromium complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-methyl-tetrahydrocarbazole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure analysis provides insights into the molecular conformation, which can impact the compound's interaction with other molecules and its overall stability . The antifungal evaluation of 6-hydroxy-carbazole diones indicates potential biological activity, suggesting that these compounds could serve as potent antifungal agents .
Scientific Research Applications
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Chemistry of Heterocyclic Compounds
- Tetrahydrocarbazole derivatives have been used in the chemo- and regioselective oxidation .
- The oxidation process was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .
- The role of various oxidants, solvents, and the concentration of reactants in this oxidation process was also explored .
- The results showed that the reactive site of the substrate depended on the oxidant and the reaction conditions, resulting in the formation of divergent products .
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Pharmacological Activities
- Compounds containing the carbazole and oxadiazole moieties, which are structurally related to 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid, have been identified as promising leads in drug development.
- These compounds exhibit a wide range of pharmacological activities.
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Photooxygenation and N-acylation Reactions in Organic Chemistry
- 1,2,3,4-Tetrahydrocarbazole can be used as a starting material to prepare spiro[cyclopentane-1,2’-indolin-3’-one] by photooxygenation .
- It can also be used to prepare 9-acyl-1,2,3,4-tetrahydrocarbazoles by N-acylation reactions .
- Furthermore, it can be converted to carbazole via a palladium-catalyzed asymmetric hydrogenation reaction .
Safety And Hazards
Future Directions
The recent increase in the interest by researchers toward tetrahydrocarbazole derivatives can be associated with the broad spectrum of biological activity observed among such compounds: they have exhibited antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity . Therefore, future research could focus on exploring these properties further and developing new applications for this compound.
properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBRPEXJJPILQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295596 | |
Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
CAS RN |
17177-17-2 | |
Record name | 17177-17-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60295596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyl-1,2,3,4-tetrahydrocarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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